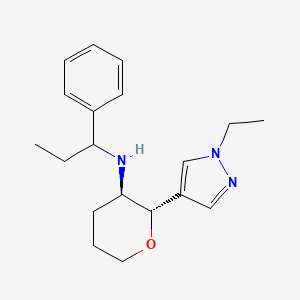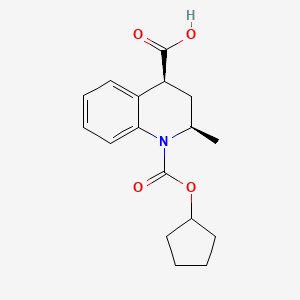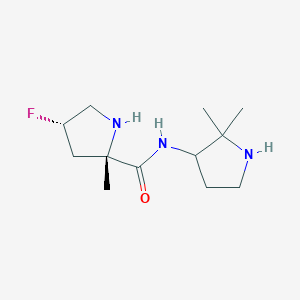![molecular formula C15H18FNO5 B7345560 (2S)-2-[(3-fluoro-5-methoxycarbonylbenzoyl)amino]-4-methylpentanoic acid](/img/structure/B7345560.png)
(2S)-2-[(3-fluoro-5-methoxycarbonylbenzoyl)amino]-4-methylpentanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S)-2-[(3-fluoro-5-methoxycarbonylbenzoyl)amino]-4-methylpentanoic acid, also known as FMOC-L-3,4-diaminobutyric acid, is a non-proteinogenic amino acid that has been extensively studied for its potential applications in the field of drug design and development. This compound is a derivative of L-3,4-diaminobutyric acid, which is an important component of many bioactive peptides and proteins.
Mécanisme D'action
The mechanism of action of (2S)-2-[(3-fluoro-5-methoxycarbonylbenzoyl)amino]-4-methylpentanoic acidiaminobutyric acid is not fully understood. However, it is believed to exert its biological effects by interacting with specific receptors or enzymes in the body. For example, this compound has been shown to inhibit the activity of the enzyme dihydrofolate reductase, which is involved in the synthesis of DNA and RNA.
Biochemical and Physiological Effects
(2S)-2-[(3-fluoro-5-methoxycarbonylbenzoyl)amino]-4-methylpentanoic acidiaminobutyric acid has been shown to have a wide range of biochemical and physiological effects. For example, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. It has also been shown to have antimicrobial activity against a wide range of bacterial and fungal pathogens.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of (2S)-2-[(3-fluoro-5-methoxycarbonylbenzoyl)amino]-4-methylpentanoic acidiaminobutyric acid is its versatility in the synthesis of peptides and proteins. This compound can be easily incorporated into peptide sequences using the SPPS method. However, one of the main limitations of this compound is its relatively high cost, which can limit its use in large-scale experiments.
Orientations Futures
There are several future directions for the study of (2S)-2-[(3-fluoro-5-methoxycarbonylbenzoyl)amino]-4-methylpentanoic acidiaminobutyric acid. One area of research is the development of new drugs based on this compound for the treatment of various diseases, such as cancer and neurological disorders. Another area of research is the study of the mechanism of action of this compound and its interactions with specific receptors or enzymes in the body. Finally, the synthesis of new derivatives of (2S)-2-[(3-fluoro-5-methoxycarbonylbenzoyl)amino]-4-methylpentanoic acidiaminobutyric acid with improved biological activity and lower cost is an area of ongoing research.
Méthodes De Synthèse
The synthesis of (2S)-2-[(3-fluoro-5-methoxycarbonylbenzoyl)amino]-4-methylpentanoic acidiaminobutyric acid involves several steps, including the protection of the amino group, the introduction of the fluorine and methoxycarbonyl groups, and the deprotection of the amino group. The most commonly used method for the synthesis of this compound is the solid-phase peptide synthesis (SPPS) method, which involves the use of a resin-bound amino acid as a starting material and the stepwise addition of protected amino acids until the desired peptide sequence is obtained.
Applications De Recherche Scientifique
(2S)-2-[(3-fluoro-5-methoxycarbonylbenzoyl)amino]-4-methylpentanoic acidiaminobutyric acid has been used extensively in scientific research for its potential applications in drug design and development. This compound has been shown to have a wide range of biological activities, including antimicrobial, antitumor, and antiviral activities. It has also been studied for its potential applications in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease.
Propriétés
IUPAC Name |
(2S)-2-[(3-fluoro-5-methoxycarbonylbenzoyl)amino]-4-methylpentanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18FNO5/c1-8(2)4-12(14(19)20)17-13(18)9-5-10(15(21)22-3)7-11(16)6-9/h5-8,12H,4H2,1-3H3,(H,17,18)(H,19,20)/t12-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLPUFYZVRUXUQR-LBPRGKRZSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)O)NC(=O)C1=CC(=CC(=C1)F)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)O)NC(=O)C1=CC(=CC(=C1)F)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18FNO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1R)-1-[3-[3-[(3,5-dimethylpyrazol-1-yl)methyl]phenyl]-1,2,4-oxadiazol-5-yl]-N,N-dimethylpropan-1-amine](/img/structure/B7345487.png)

![(2S,3R)-N-[(4-chlorophenyl)methyl]-2-(1-ethylpyrazol-4-yl)oxan-3-amine](/img/structure/B7345502.png)
![[(3R)-3-aminopyrrolidin-1-yl]-(5-methyl-3-phenyl-4H-1,2-oxazol-5-yl)methanone](/img/structure/B7345506.png)

![[(3S)-3-aminopyrrolidin-1-yl]-(5-methyl-3-phenyl-4H-1,2-oxazol-5-yl)methanone](/img/structure/B7345521.png)
![2-(azepan-4-yl)-1-[(2S)-2-[(2-methylpropan-2-yl)oxymethyl]pyrrolidin-1-yl]ethanone](/img/structure/B7345525.png)

![1-[(1S,3R)-3-aminocyclopentyl]-N-(1-phenylpiperidin-4-yl)methanesulfonamide](/img/structure/B7345539.png)
![tert-butyl (2S)-4-[1-(2-methoxyethyl)tetrazol-5-yl]-2-methylpiperazine-1-carboxylate](/img/structure/B7345557.png)
![(3aR,7aS)-6-methyl-1-(3-nitropyridin-2-yl)-3,3a,4,5,7,7a-hexahydro-2H-pyrrolo[2,3-c]pyridine](/img/structure/B7345566.png)
![2-[(3aR,7aS)-6-methyl-3,3a,4,5,7,7a-hexahydro-2H-pyrrolo[2,3-c]pyridin-1-yl]quinoline](/img/structure/B7345570.png)
![(3R)-1-[5-[(E)-2-(3,5-difluorophenyl)ethenyl]-4-methylpyrimidin-2-yl]pyrrolidin-3-ol](/img/structure/B7345574.png)
![2-[(3aR,7aS)-6-methyl-3,3a,4,5,7,7a-hexahydro-2H-pyrrolo[2,3-c]pyridin-1-yl]-1,3-benzoxazole](/img/structure/B7345579.png)